molecular formula C15H15NO2 B2838001 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole CAS No. 28082-15-7

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

Cat. No. B2838001
CAS RN: 28082-15-7
M. Wt: 241.29
InChI Key: DAIVVDAWQFQQDF-XHDPSFHLSA-N
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Description

1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, also known as JWH-018, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential use in medical research. This compound is classified as a Schedule I drug in the United States due to its psychoactive effects, but its chemical structure and properties make it a valuable tool for studying the endocannabinoid system and developing new therapies for various medical conditions.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Tetraheterocyclic Compounds : A study by Pyrko (2018) details the synthesis of new tetraheterocyclic compounds with potential biological activity, including isoxazole and chromone moieties. The synthesis involved Knoevenagel condensation and Diels-Alder reactions, with the compounds characterized by IR, 1H NMR, and UV spectroscopies, confirming the presence of isoxazole and chromone structures (Pyrko, 2018).

  • Catalytic Synthesis : Reddy et al. (2015) demonstrated the synthesis of medicinally significant tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones via a three-component reaction, utilizing tetramethylguanidiniumchlorosulfonate (TMG IL) as both solvent and catalyst. This approach highlights the efficient and environmentally friendly synthesis of chromene-based compounds with potential bioassay activity (Reddy et al., 2015).

  • Molecular and Supramolecular Structures : The work by Padilla-Martínez et al. (2011) reports on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This study provides insight into the structural characteristics of chromeno-pyrazole derivatives, contributing to the understanding of their potential applications (Padilla-Martínez et al., 2011).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities : A series of novel fused tetrazolylbenzo[h]chromenes were synthesized and evaluated for their antibacterial and antifungal activities by Kanakaraju and Chandramouli (2015). The study indicates the potential of chromene derivatives as bioactive molecules with significant antimicrobial properties (Kanakaraju & Chandramouli, 2015).

  • Antimycobacterial Activity : The study by Kumar et al. (2011) on the chemoselective 1,3-dipolar cycloaddition of nitrile oxides to 2-aminochromene-3-carbonitriles resulted in novel 1,2,4-oxadiazole-chromene hybrids. These compounds were screened against Mycobacterium tuberculosis, showing enhanced activity for certain hybrids, suggesting their potential use in antimycobacterial therapy (Kumar et al., 2011).

properties

IUPAC Name

(13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVVDAWQFQQDF-XHDPSFHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325240
Record name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

CAS RN

28082-15-7
Record name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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